4-(1H-Indol-3-yl)quinoline
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Overview
Description
4-(1H-Indol-3-yl)quinoline is a heterocyclic compound that combines the structural features of both indole and quinoline. These structures are significant in medicinal chemistry due to their presence in various natural products and pharmaceuticals. The indole moiety is known for its biological activity, while the quinoline ring is a common scaffold in many therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Indol-3-yl)quinoline typically involves the cyclization of appropriate precursors. One common method is the Pfitzinger reaction, which entails the condensation of isatin with a ketone in an alkaline medium . Another approach involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields . Additionally, the use of catalysts such as clay or ionic liquids has been explored to improve the efficiency and sustainability of the synthesis .
Industrial Production Methods
Industrial production methods for this compound often leverage scalable processes such as one-pot reactions and solvent-free conditions. These methods not only reduce the environmental impact but also improve the overall yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Indol-3-yl)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
4-(1H-Indol-3-yl)quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Medicine: It has shown potential in the development of anticancer, antimicrobial, and antiviral agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1H-Indol-3-yl)quinoline involves its interaction with various molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indole: Known for its presence in natural products and pharmaceuticals.
Quinoline: A common scaffold in many therapeutic agents.
β-Carbolines: Natural indole alkaloids with a tricyclic pyrido-3,4-indole ring.
Uniqueness
4-(1H-Indol-3-yl)quinoline is unique due to its combined structural features of both indole and quinoline, which confer a wide range of biological activities and chemical properties. This duality makes it a versatile compound in medicinal chemistry and industrial applications .
Properties
CAS No. |
52191-68-1 |
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Molecular Formula |
C17H12N2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)quinoline |
InChI |
InChI=1S/C17H12N2/c1-3-7-16-13(5-1)12(9-10-18-16)15-11-19-17-8-4-2-6-14(15)17/h1-11,19H |
InChI Key |
UGYJQWOEXDFOBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CC=NC4=CC=CC=C34 |
Origin of Product |
United States |
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